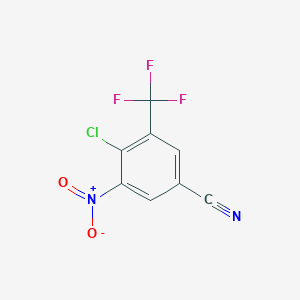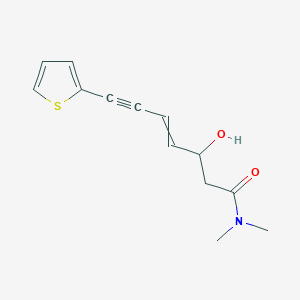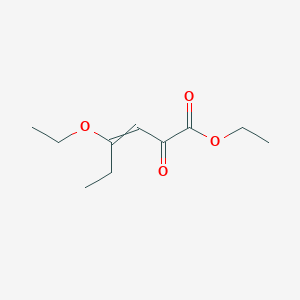
4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2ClF3N2O2. This compound is characterized by the presence of chloro, nitro, and trifluoromethyl groups attached to a benzonitrile core. It is widely used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile typically involves the nitration of 4-chloro-3-(trifluoromethyl)benzonitrile. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the reaction of 4-chloro-3-nitrobenzamide with phosphorus oxychloride .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process often includes the use of cyanide sources such as sodium cyanide or potassium cyanide, along with catalysts like cuprous bromide and nickel bromide .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 4-Amino-3-nitro-5-(trifluoromethyl)benzonitrile.
Substitution: Various substituted benzonitrile derivatives.
Oxidation: 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid.
Aplicaciones Científicas De Investigación
4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
- 4-Chloro-3-(trifluoromethyl)benzonitrile
- 3,5-Bis(trifluoromethyl)benzonitrile
- 4-Chloro-3-(trifluoromethyl)aniline
Uniqueness: 4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile stands out due to the presence of both nitro and trifluoromethyl groups, which impart unique electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a versatile compound in various research applications.
Propiedades
Número CAS |
63580-93-8 |
|---|---|
Fórmula molecular |
C8H2ClF3N2O2 |
Peso molecular |
250.56 g/mol |
Nombre IUPAC |
4-chloro-3-nitro-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2ClF3N2O2/c9-7-5(8(10,11)12)1-4(3-13)2-6(7)14(15)16/h1-2H |
Clave InChI |
DNGYKJVZWDSKIE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)







![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)



